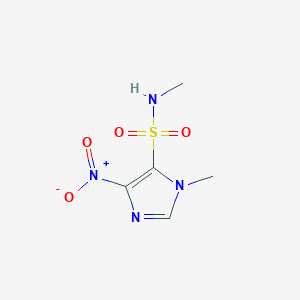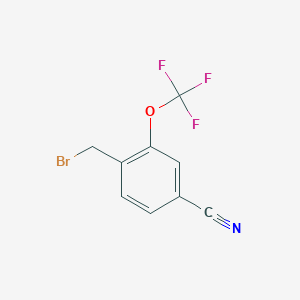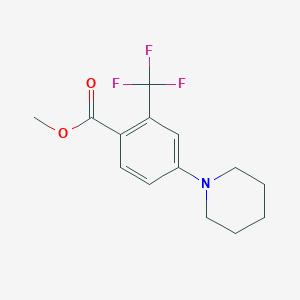
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate typically involves the esterification of 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-1-ylmethanol derivatives.
Substitution: Formation of amides or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate: Lacks the methyl group at the 3-position.
Ethyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-2-yl)acetate: The position of the carbonyl group is different.
Uniqueness
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl groups in the naphthalene ring system allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
83553-01-9 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O4/c1-9-7-14(17,8-12(15)18-2)11-6-4-3-5-10(11)13(9)16/h3-7,17H,8H2,1-2H3 |
InChI-Schlüssel |
MLWIYELTJOHTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)

